molecular formula C12H10ClFN2OS B3489430 2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No.: B3489430
M. Wt: 284.74 g/mol
InChI Key: NGHKNGALMOQUIU-UHFFFAOYSA-N
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Description

2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chloro-fluorophenyl group and a thiazolyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the acetamide group: The thiazole intermediate is then reacted with an acylating agent such as acetyl chloride or acetic anhydride in the presence of a base like pyridine.

    Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions using reagents like chlorine or fluorine gas.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction of the acetamide group to an amine can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Amine derivatives of the acetamide group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Exploration as a candidate for drug development, particularly for its potential antimicrobial or anticancer properties.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through experimental studies such as binding assays, enzymatic activity measurements, and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-chlorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(2-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
  • 2-(2-chloro-6-fluorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Uniqueness

2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the thiazole and acetamide groups may result in distinct properties compared to similar compounds.

Properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClFN2OS/c1-7-6-15-12(18-7)16-11(17)5-8-9(13)3-2-4-10(8)14/h2-4,6H,5H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHKNGALMOQUIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 5
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Reactant of Route 6
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2-(2-chloro-6-fluorophenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

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